
L-Glutaminyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of amino acid derivatives as starting materials. The process often involves:
Protection of functional groups: To prevent unwanted reactions, specific functional groups are protected using protecting agents.
Formation of peptide bonds: This is achieved through coupling reactions, often using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the hexanoic acid backbone.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo-derivatives, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Industry: Used in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler compound with a similar backbone but lacking the amino groups.
Azelaic acid: Another carboxylic acid with different functional groups and applications.
Uniqueness
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is unique due to its multiple amino groups and specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to simpler carboxylic acids.
Propriétés
Numéro CAS |
45234-03-5 |
|---|---|
Formule moléculaire |
C11H22N4O4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



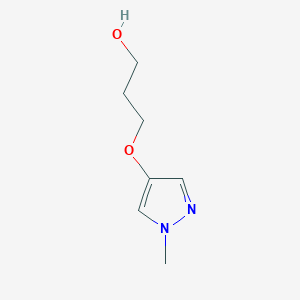
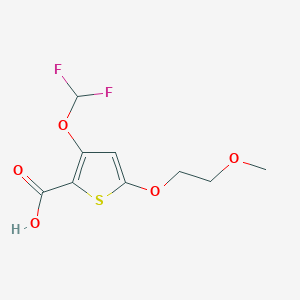



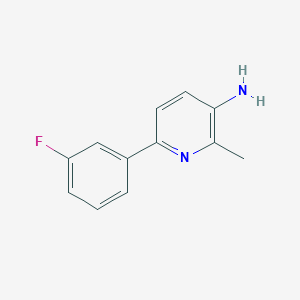

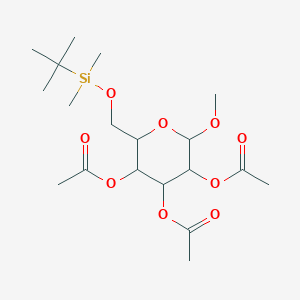


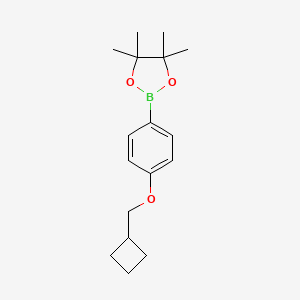

![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
